molecular formula C8H11Cl2N B3090727 (S)-1-(3-Chlorophenyl)ethanamine hydrochloride CAS No. 1213318-20-7

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride

Cat. No.: B3090727
CAS No.: 1213318-20-7
M. Wt: 192.08
InChI Key: UZDXSKJUCKLUON-RGMNGODLSA-N
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Description

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride (CAS: 1213318-20-7) is a chiral amine derivative with a molecular formula of C₈H₁₁Cl₂N and a molecular weight of 192.09 g/mol . As a hydrochloride salt, it exhibits improved solubility in polar solvents, making it suitable for pharmaceutical synthesis and research applications . Its storage requires an inert atmosphere at room temperature, with hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name

(1S)-1-(3-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXSKJUCKLUON-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213318-20-7
Record name (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethylamine Derivatives

Key Structural Variations and Physicochemical Properties
Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Interactions/Applications
(S)-1-(3-Chlorophenyl)ethanamine HCl 1213318-20-7 3-Cl 192.09 Intermediate in drug synthesis
(S)-1-(2-Chlorophenyl)ethanamine HCl 68285-26-7 2-Cl 192.09 Potential chiral building block
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 1313593-59-7 3-Cl, 2-F 210.08 Enhanced receptor selectivity
(R)-1-(3-Trifluoromethylphenyl)ethanamine HCl 1213630-93-3 3-CF₃ 225.64 Increased metabolic stability
(S)-1-(3-Fluorophenyl)ethanamine HCl 1956437-46-9 3-F 175.63 Improved pharmacokinetics

Structural Insights :

  • Trifluoromethyl Group : The CF₃ group in the 3-position (CAS: 1213630-93-3) introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism .

Pharmacological Activity Comparison

Receptor Binding and Functional Outcomes
Compound Target Receptor Activity Key Findings
(S)-1-(3-Chlorophenyl)ethanamine HCl β3-Adrenoceptor (indirect) Intermediate in agonist synthesis Used in synthesizing SR 59104A (β3-agonist for colonic motility)
SR 59104A (derivative) β3-Adrenoceptor Agonist (EC₅₀ = 12 nM) Reduces spontaneous colonic contractions via cAMP signaling
Tryptamine HCl (Compound 1) HSP90 Anti-plasmodial Binds GLU527 and TYR604 via indole nitro group
Dopamine HCl Dopamine receptors Neurotransmitter Catecholamine structure critical for D1/D2 receptor activation

Mechanistic Differences :

  • The target compound lacks the indole ring present in tryptamine derivatives (e.g., Compound 1, CAS: 62-31-7), which is critical for HSP90 inhibition .
  • Unlike dopamine (CAS: 62-31-7), the 3-chlorophenyl group in the target compound reduces polar interactions, favoring hydrophobic binding pockets in non-catecholamine receptors .

Biological Activity

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride, also known by its CAS number 1213318-20-7, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H10_10ClN
  • Molecular Weight : 155.63 g/mol
  • InChI Key : DQEYVZASLGNODG-ZCFIWIBFSA-N

Biological Activity

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may act as a modulator of neurotransmitter receptors, influencing behaviors and physiological responses.

  • Receptor Interaction :
    • The compound is believed to interact with adrenergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions.
    • Studies suggest that it may exhibit selective binding affinities that could lead to therapeutic effects in conditions like depression and anxiety.
  • Enzyme Modulation :
    • Preliminary findings indicate that this compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing the availability of key neurotransmitters such as serotonin and norepinephrine.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(R)-1-(3-Chlorophenyl)ethanamineMirror image of (S)-isomerPotentially lower CNS activity
(S)-1-(4-Chlorophenyl)ethanamineChlorine at para positionDifferent receptor affinity profile
1-(2-Chlorophenyl)ethanamineChlorine at ortho positionReduced potency in receptor binding

This table illustrates how slight modifications in the structure can significantly alter the biological activity and receptor interactions of related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties consistent with dopaminergic activity.
  • Study 2 : In vitro assays showed that this compound could inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thus potentially leading to increased levels of serotonin and norepinephrine in the synaptic cleft.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(3-Chlorophenyl)ethanamine hydrochloride, and how is chirality controlled?

  • Answer : The synthesis typically involves asymmetric methods to ensure the desired (S)-configuration. Key steps include:

  • Reductive amination : Using sodium borohydride or lithium aluminum hydride to reduce intermediates like imines or nitriles .
  • Chiral resolution : Employing chiral auxiliaries or catalysts to achieve enantiomeric excess. For example, asymmetric hydrogenation of ketone precursors using transition metal catalysts (e.g., Ru-BINAP complexes) .
  • Purification : Crystallization or chiral HPLC to isolate the (S)-enantiomer and confirm stereochemical integrity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (6.8–7.4 ppm for the 3-chlorophenyl group) and the chiral ethanamine moiety (δ 1.3–1.5 ppm for CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 175.06 for [M-HCl]+^+) .
  • Polarimetry : Measures optical rotation to verify enantiomeric purity (e.g., [α]D20_D^{20} = +15° for the (S)-enantiomer) .

Q. How should this compound be stored to maintain stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and light, as hydrolysis of the amine hydrochloride can occur. Use desiccants in storage areas .

Advanced Research Questions

Q. How do researchers ensure high enantiomeric purity during synthesis, and what analytical methods validate this?

  • Answer :

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H separate enantiomers using hexane/isopropanol mobile phases. Retention times distinguish (S) and (R) forms .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra to computational models .
  • X-ray Crystallography : Resolves crystal structures to unambiguously assign stereochemistry .

Q. What methodological considerations are critical when designing receptor binding assays for this compound?

  • Answer :

  • Receptor Selection : Prioritize targets like dopamine D2 or serotonin 5-HT1A_{1A} receptors, as structural analogs show affinity for neurotransmitter systems .
  • Radioligand Displacement : Use 3^3H-labeled ligands (e.g., 3^3H-spiperone for D2) to measure IC50_{50} values. Include controls for non-specific binding (e.g., 10 μM haloperidol) .
  • Data Analysis : Fit binding curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate Ki_i values .

Q. How do the pharmacological profiles of (S)- and (R)-enantiomers differ, and what implications does this have for drug development?

  • Answer :

  • Biological Activity : The (S)-enantiomer may exhibit higher affinity for certain receptors. For example, (S)-1-(3-chlorophenyl)ethanamine showed 10-fold greater inhibition of serotonin reuptake in vitro compared to the (R)-form .
  • Metabolic Pathways : Enantiomers can undergo stereoselective metabolism. Use chiral LC-MS/MS to track metabolites in hepatocyte assays .
  • Therapeutic Implications : Preferential activity of the (S)-enantiomer could inform targeted drug design to minimize off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride

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